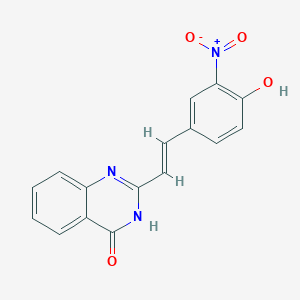![molecular formula C18H17NO4S B15214376 1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one CAS No. 113424-27-4](/img/structure/B15214376.png)
1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is a complex organic compound that features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxyphenyl with sulfonyl chloride in the presence of a base such as pyridine. This intermediate is then reacted with 2-methylindole under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxythioanisole.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The indole moiety can intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: Lacks the sulfonyl and indole groups, making it less complex and with different reactivity.
1-(4-Methoxyphenyl)-2-methyl-1H-indole: Similar structure but without the sulfonyl group, affecting its chemical properties and applications.
4-Methoxybenzenesulfonyl chloride: A precursor in the synthesis but lacks the indole and ethanone functionalities.
Uniqueness
1-(1-((4-Methoxyphenyl)sulfonyl)-2-methyl-1H-indol-3-yl)ethan-1-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the sulfonyl and indole groups allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
113424-27-4 |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C18H17NO4S/c1-12-18(13(2)20)16-6-4-5-7-17(16)19(12)24(21,22)15-10-8-14(23-3)9-11-15/h4-11H,1-3H3 |
InChI Key |
ANYJITIMDZSEQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


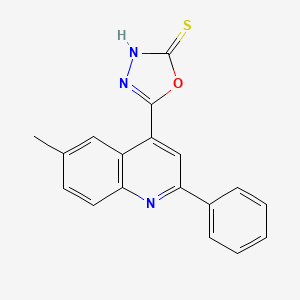
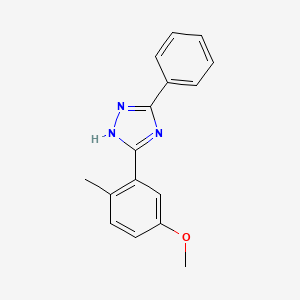
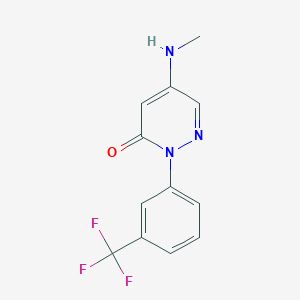
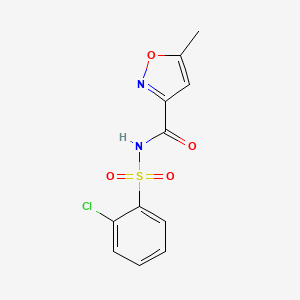
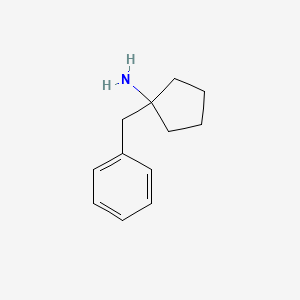
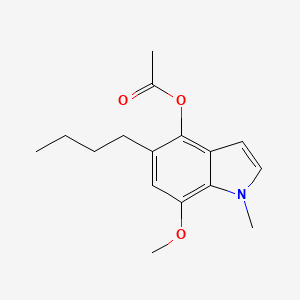
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine](/img/structure/B15214346.png)
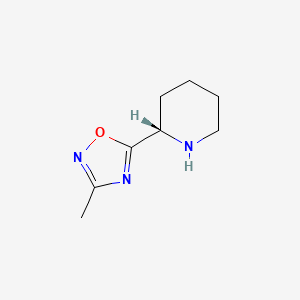
![6-([1,1'-Biphenyl]-4-yl)-4-methylpyridazin-3(2H)-one](/img/structure/B15214356.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

